

N-Ethyl-4-nitroaniline: A Technical Guide to its Potential Research Applications

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Compound of Interest

Compound Name: *N-Ethyl-4-nitroaniline*

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Abstract

N-Ethyl-4-nitroaniline is a nitroaromatic compound with significant potential across diverse research and development sectors. Its unique molecular structure, featuring an electron-donating ethylamino group and an electron-withdrawing nitro group on a benzene ring, imparts a range of chemical properties that make it a valuable intermediate and active molecule. This technical guide provides an in-depth overview of the core research applications of **N-Ethyl-4-nitroaniline**, focusing on its role in the synthesis of azo dyes, its potential in the development of nonlinear optical (NLO) materials, and its prospective applications in pharmacology as a scaffold for novel therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support further scientific exploration.

Physicochemical Properties

N-Ethyl-4-nitroaniline, also known as N-Ethyl-p-nitroaniline, is a yellow crystalline solid.^{[1][2]} Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	166.18 g/mol	[3]
Melting Point	96-98 °C	[4]
Appearance	Yellow crystals with a blue-violet luster	[4]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol.	[2]
pKa	0.98 ± 0.32 (Predicted)	[4]
LogP	2.4 (Predicted)	[3]

Synthesis of N-Ethyl-4-nitroaniline

The synthesis of **N-Ethyl-4-nitroaniline** can be achieved through the N-alkylation of 4-nitroaniline with an ethylating agent. The following protocol is a representative method based on established procedures for the N-alkylation of anilines.

Experimental Protocol: N-alkylation of 4-nitroaniline

Objective: To synthesize **N-Ethyl-4-nitroaniline** via the direct alkylation of 4-nitroaniline with an ethyl halide.

Materials:

- 4-nitroaniline
- Iodoethane (or Bromoethane)
- Potassium carbonate (K₂CO₃), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate

- Hexane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

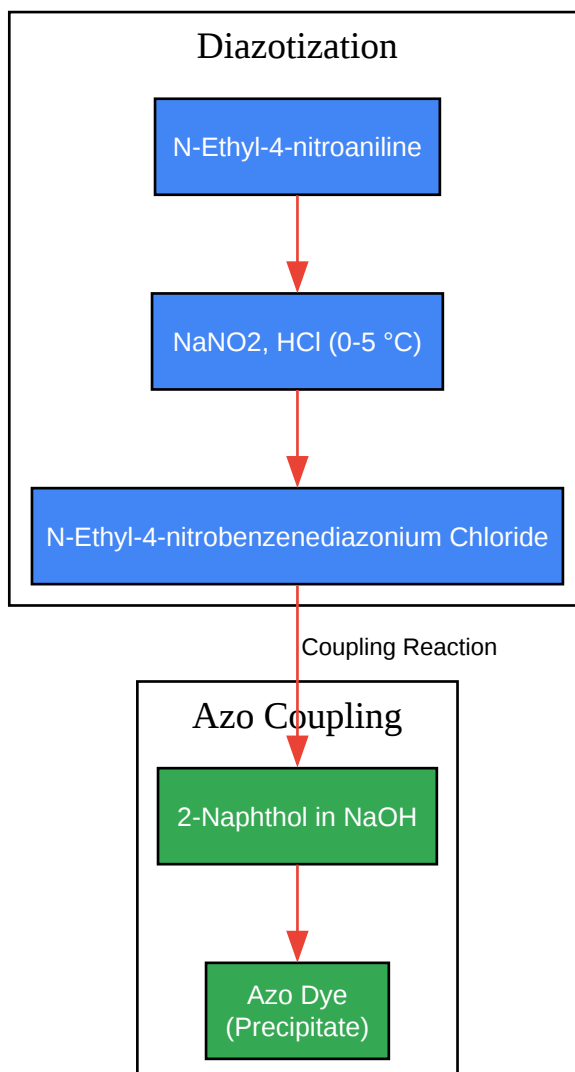
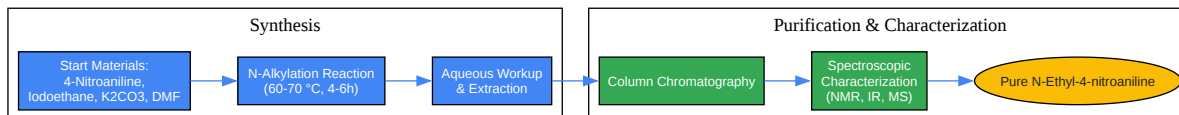
Procedure:

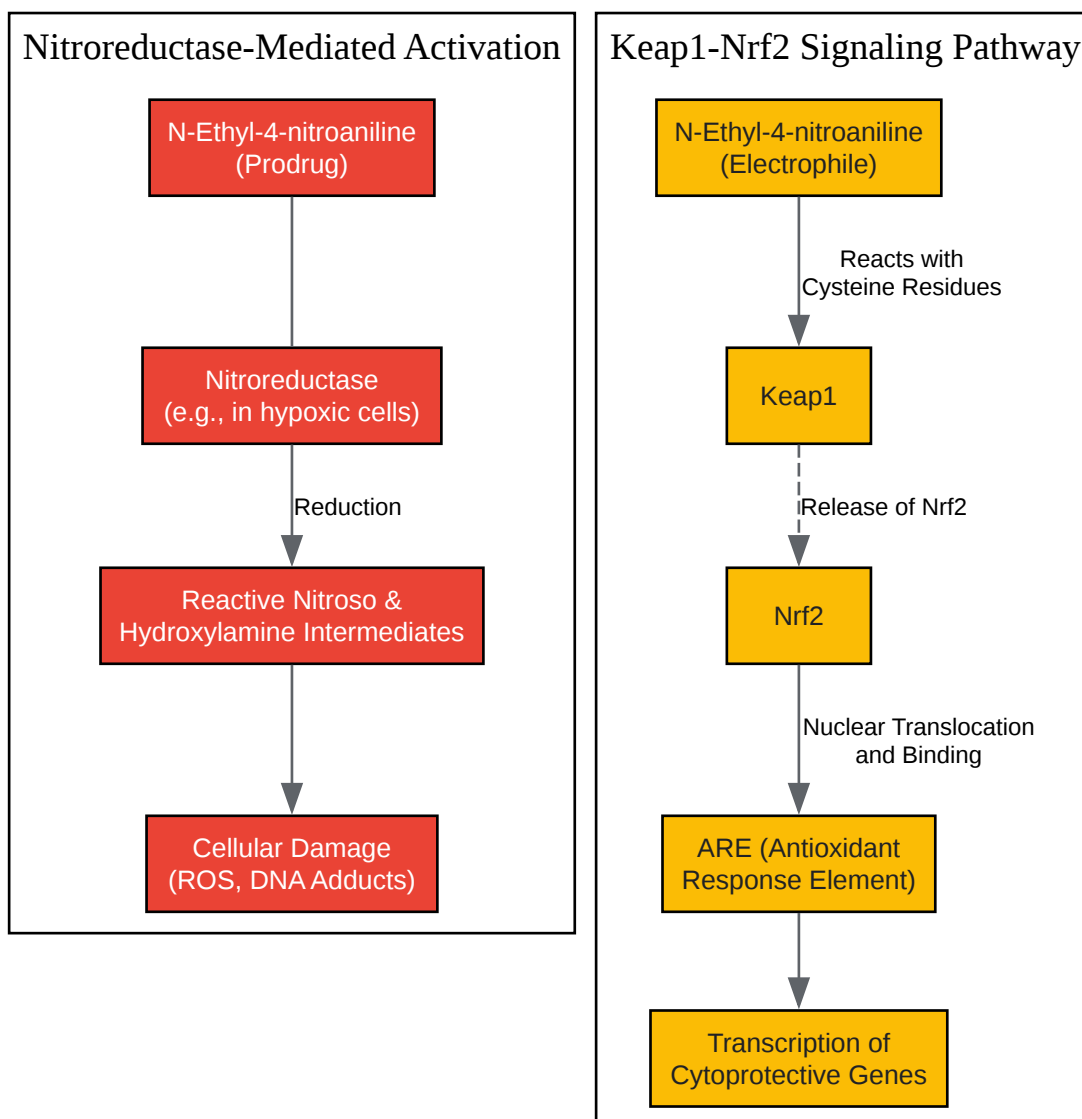
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) in anhydrous DMF.
- Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
- Slowly add iodoethane (1.2 equivalents) to the stirring suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure **N-Ethyl-4-nitroaniline**.

Characterization: The structure and purity of the synthesized **N-Ethyl-4-nitroaniline** should be confirmed by spectroscopic methods.

Technique	Expected Data
^1H NMR	Peaks corresponding to the ethyl protons (triplet and quartet) and aromatic protons.
^{13}C NMR	Resonances for the ethyl carbons and the aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). [5]
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of N-Ethyl-4-nitroaniline. [5]

A general workflow for the synthesis and characterization is depicted in the diagram below.





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